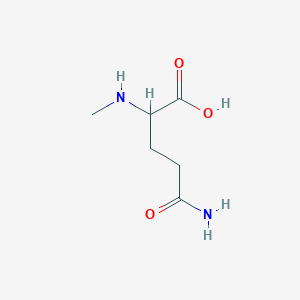

H-N-Me-Gln-OH

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Gln containing peptides has been achieved using Solid Phase Peptide Synthesis (SPPS) and Glu (OH)-1-OAll . An effective scheme for including imidazole heterocycle to C- and/or N-terminus of Gln residue was created by means of the allyl group as α-COOH protecting group for Fmoc-Glu .Molecular Structure Analysis

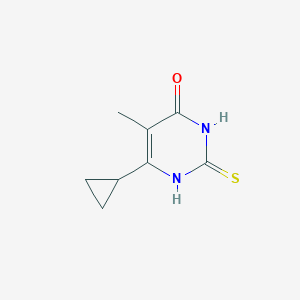

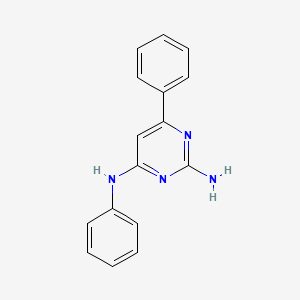

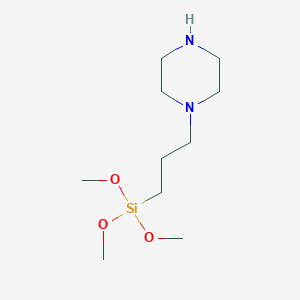

The molecular formula of H-N-Me-Gln-OH is C6H12N2O3. The Fmoc-N-Me-Gln-OH molecule contains a total of 52 bonds, including 30 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, and 12 aromatic bonds .Wissenschaftliche Forschungsanwendungen

Hydroxyl Radicals (•OH) in Chemical Reactions and Environmental Implications

Reactivity and Formation Mechanisms

Hydroxyl radicals (•OH) are among the most reactive species in atmospheric chemistry, contributing to the oxidation of pollutants and playing a critical role in the chemistry of natural waters and biological systems (Gligorovski et al., 2015). Their formation through various pathways, including photochemical reactions and interactions with other radicals, highlights the complexity of chemical processes in the environment.

Applications in Water Treatment

Research on α-nickel-hydroxide (α-Ni(OH)2) nanocrystals has shown promising results for catalyzing the oxygen evolution reaction (OER) in water electrolysis, a critical process for hydrogen production (Gao et al., 2014). This underscores the potential of hydroxyl radicals and related species in enhancing clean energy technologies.

Insights into Atmospheric Chemistry

Studies have explored the mechanisms and kinetics of hydroxyl radicals reacting with various compounds, shedding light on atmospheric oxidation processes and the removal of pollutants. The behavior of hydroxyl radicals at low temperatures and their interactions with organic molecules have significant implications for understanding atmospheric chemistry across different environmental conditions (Heard, 2018).

Impact on Biological Systems

Hydroxyl radicals are involved in biological systems, where they can both contribute to cellular damage and serve as signaling molecules. The balance and management of •OH radicals are crucial for maintaining health and preventing disease, illustrating the biological significance of these reactive species.

Wirkmechanismus

While the specific mechanism of action for H-N-Me-Gln-OH is not mentioned in the search results, it’s worth noting that glutamate, which is closely related, plays a major role in many metabolic processes . It’s involved in nitrogen assimilation, nucleotide, amino acid, and cofactor biosynthesis, as well as secondary natural product formation .

Eigenschaften

IUPAC Name |

5-amino-2-(methylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-8-4(6(10)11)2-3-5(7)9/h4,8H,2-3H2,1H3,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZFSNZOGAXEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1642949.png)